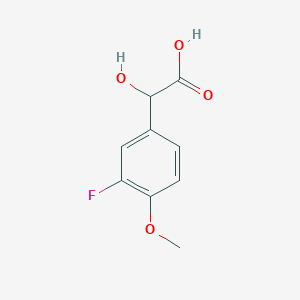
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, where a fluoro-substituted phenyl magnesium bromide reacts with a methoxy-substituted benzaldehyde, followed by oxidation to introduce the hydroxyacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalytic processes and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylacetic acid
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with the hydroxyacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound notable for its unique structural features, including a hydroxyacetic acid moiety linked to a phenyl ring substituted with a fluorine atom and a methoxy group. This compound has garnered attention due to its potential biological activities, which may have implications in pharmacology and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C10H11F1O3, with a molecular weight of approximately 188.17 g/mol. The presence of the fluorine and methoxy groups significantly influences its chemical properties and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways, possibly modulating the activity of pro-inflammatory mediators.
- Antioxidant Properties : Preliminary studies indicate that it may have the ability to scavenge reactive oxygen species (ROS), contributing to its anti-inflammatory effects.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may influence neurodegenerative processes, potentially providing therapeutic benefits in conditions like Alzheimer's disease.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. This includes:
- Inhibition of Amyloidogenesis : Similar compounds have been shown to inhibit amyloid-beta peptide aggregation, which is crucial in Alzheimer's pathology .
- Modulation of Cytokine Production : The compound may influence the production of cytokines such as TNF-α and IL-6, which are key players in the inflammatory response .
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
- A study evaluated the anti-inflammatory effects of derivatives similar to this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and unique features among related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Fluoro-4-hydroxyphenylacetic acid | Hydroxy group on phenyl ring | Lacks methoxy substitution |
| 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid | Additional fluorine atom | Higher lipophilicity due to multiple fluorine atoms |
| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | Aldehyde instead of carboxylic acid | Different functional group leading to varied reactivity |
| 2-(3-Fluoro-4-methoxyphenyl)propanoic acid | Propanoic acid backbone | Different carbon chain length affecting properties |
属性
分子式 |
C9H9FO4 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC 名称 |
2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI 键 |
WRGQYVLQSHKFAQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















